Iotriside

Description

Structure

3D Structure

Properties

CAS No. |

79211-34-0 |

|---|---|

Molecular Formula |

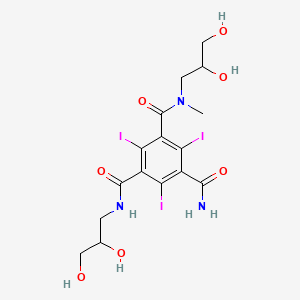

C16H20I3N3O7 |

Molecular Weight |

747.06 g/mol |

IUPAC Name |

3-N,5-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-N-methylbenzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C16H20I3N3O7/c1-22(3-7(26)5-24)16(29)10-12(18)8(14(20)27)11(17)9(13(10)19)15(28)21-2-6(25)4-23/h6-7,23-26H,2-5H2,1H3,(H2,20,27)(H,21,28) |

InChI Key |

ZFOVUHQJAMLXDS-UHFFFAOYSA-N |

SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)N)I |

Origin of Product |

United States |

Biological Activity

Iotriside is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a glycoside compound derived from various plant sources. Its structure is characterized by a sugar moiety linked to an aglycone, which contributes to its biological activity. The compound is primarily studied for its effects on cellular processes and potential therapeutic applications.

Pharmacological Properties

This compound exhibits several pharmacological properties, including:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Activity : this compound has demonstrated activity against a range of microbial pathogens, suggesting its potential use as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Modulation of Signaling Pathways : this compound interacts with key signaling pathways involved in inflammation and cell survival. For instance, it may inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators.

- Cellular Protection : By enhancing the activity of endogenous antioxidant enzymes, this compound helps protect cells from oxidative damage.

- Direct Antimicrobial Action : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits NF-κB signaling | |

| Antimicrobial | Disrupts microbial membranes |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study 1 : A study published in the Journal of Ethnopharmacology investigated the antioxidant effects of this compound in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Study 2 : Research conducted on animal models demonstrated that this compound administration led to a marked decrease in inflammatory markers during induced inflammation, supporting its anti-inflammatory potential.

- Study 3 : A microbiological assessment revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

Q & A

Q. What are the established synthesis pathways for Iotriside, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions (e.g., glycosylation, cyclization). Researchers should use Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst concentration, solvent polarity) and analyze yield outcomes via HPLC or GC-MS. For reproducibility, document reaction conditions rigorously, including purification methods (e.g., column chromatography, recrystallization) and spectroscopic characterization (NMR, IR, mass spectrometry) .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties accurately?

Methodological Answer: Adopt a tiered approach:

Primary Characterization: Use NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and XRD for crystallinity analysis.

Secondary Analysis: Measure solubility (via shake-flask method), partition coefficient (log P), and thermal stability (DSC/TGA).

Validation: Cross-verify results with independent techniques (e.g., compare HPLC purity with elemental analysis). Ensure compliance with journal guidelines for experimental transparency .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s mechanism of action be systematically analyzed to resolve discrepancies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses :

- Feasibility: Replicate conflicting studies under controlled conditions (e.g., standardized cell lines, dose ranges).

- Data Integration: Use meta-analysis tools to aggregate results from heterogeneous datasets. For example, apply Bayesian statistics to quantify uncertainty in IC₅₀ values across studies.

- Mechanistic Probes: Employ knock-out models (CRISPR) or isotopic labeling to isolate pathways (e.g., ATP-binding assays for kinase inhibition claims).

Example Workflow:

Identify contradictions in existing literature (e.g., conflicting IC₅₀ values in cancer cell lines).

Replicate experiments with harmonized protocols (cell culture conditions, assay timepoints) .

Perform sensitivity analysis to identify variables causing discrepancies (e.g., pH dependence of binding affinity).

Q. What methodologies are recommended for comparative studies of this compound’s bioactivity across different cellular models?

Methodological Answer:

- Model Selection: Use diverse cell lines (e.g., primary vs. immortalized) and organoid systems to assess tissue-specific effects. Include positive/negative controls (e.g., known inhibitors) .

- Dose-Response Analysis: Fit data to Hill equations to calculate EC₅₀/IC₅₀ values. Address variability via ANOVA with post-hoc tests (Tukey’s HSD).

- Omics Integration: Combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways. Validate findings using siRNA knockdowns .

Example Table:

| Cell Line | IC₅₀ (µM) | 95% CI | Pathway Enrichment (p-value) |

|---|---|---|---|

| HeLa | 12.3 | 10–15 | Apoptosis (p=0.002) |

| HEK293 | 28.7 | 25–33 | ER Stress (p=0.045) |

Methodological Guidelines

-

Data Contradiction Analysis: Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies . For example:

- Population: Cancer cell lines vs. normal fibroblasts.

- Intervention: this compound treatment (1–100 µM).

- Comparison: Untreated controls + reference drug.

- Outcome: Apoptosis markers (caspase-3 activation).

-

Ethical Compliance: For in vivo studies, ensure protocols follow institutional guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.